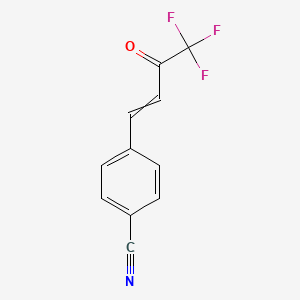
4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile is an organic compound characterized by the presence of a trifluoromethyl group, a nitrile group, and a conjugated enone system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with trifluoroacetylacetone under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by dehydration to form the desired enone product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides, amines, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amides, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and nitrile group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by forming covalent or non-covalent interactions, leading to changes in biological pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic acid: Similar structure but with a piperidine ring instead of a benzonitrile moiety.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Contains a phenyl group and a similar trifluoromethyl enone structure.
Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester: Similar trifluoromethyl enone structure but with an ester group.
Uniqueness
4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile is unique due to the presence of both a nitrile group and a trifluoromethyl enone system. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
101048-47-9 |
|---|---|
Molecular Formula |
C11H6F3NO |
Molecular Weight |
225.17 g/mol |
IUPAC Name |
4-(4,4,4-trifluoro-3-oxobut-1-enyl)benzonitrile |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)10(16)6-5-8-1-3-9(7-15)4-2-8/h1-6H |
InChI Key |
WLFMYPWGEGHVGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


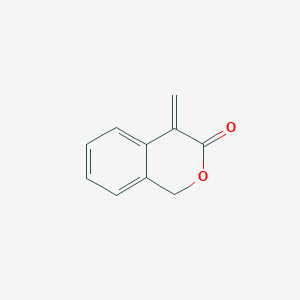
![1,1'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14326342.png)
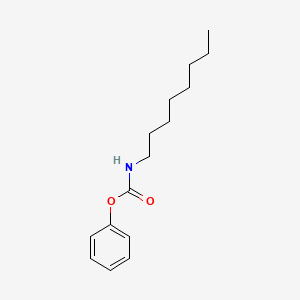
![4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol](/img/structure/B14326350.png)
![4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol](/img/structure/B14326355.png)
![2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14326356.png)
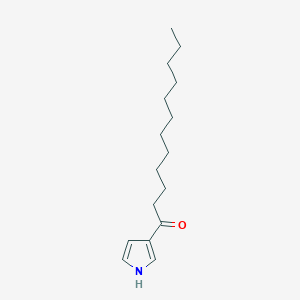
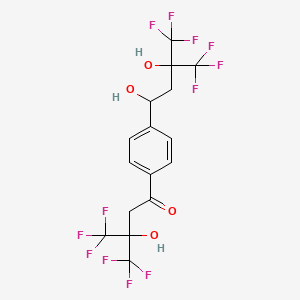
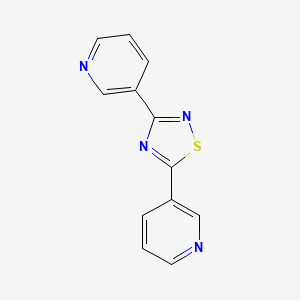
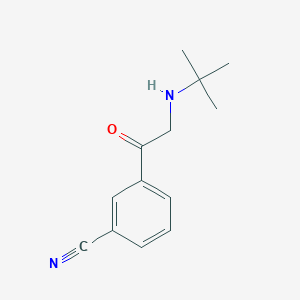
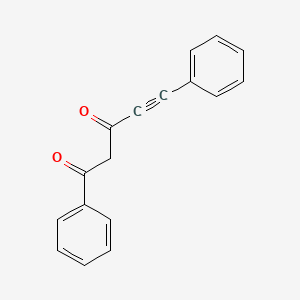
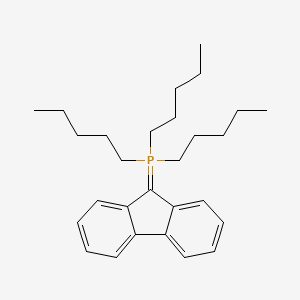
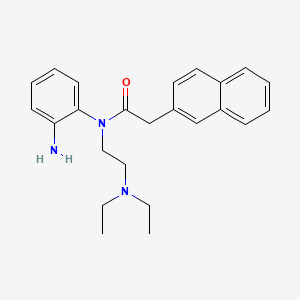
![Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)-](/img/structure/B14326425.png)
